molecular formula C12H15N3O2S B14243189 1-(4-Hydrazinylbenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole CAS No. 518974-88-4

1-(4-Hydrazinylbenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B14243189
CAS No.: 518974-88-4
M. Wt: 265.33 g/mol
InChI Key: HTFUNXUXXJXNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydrazinylbenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole is a complex organic compound that has garnered significant interest in various scientific fields. This compound features a unique structure combining a hydrazinylbenzene sulfonyl group with a dimethyl-substituted pyrrole ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

The synthesis of 1-(4-Hydrazinylbenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.

    Attachment of the Hydrazinyl Group: The hydrazinyl group is typically introduced through a hydrazine derivative, such as hydrazine hydrate, under controlled conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Hydrazinylbenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting sulfonyl groups to thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Hydrazinylbenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(4-Hydrazinylbenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazinyl group can form strong hydrogen bonds or coordinate with metal ions, influencing the activity of target proteins. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, leading to desired biological effects.

Comparison with Similar Compounds

1-(4-Hydrazinylbenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole can be compared with other similar compounds, such as:

    1-(4-Aminobenzene-1-sulfonyl)-2,5-dimethyl-1H-pyrrole: Similar structure but with an amino group instead of a hydrazinyl group.

    This compound-3-carboxylic acid: Contains an additional carboxylic acid group, altering its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

518974-88-4

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

[4-(2,5-dimethylpyrrol-1-yl)sulfonylphenyl]hydrazine

InChI

InChI=1S/C12H15N3O2S/c1-9-3-4-10(2)15(9)18(16,17)12-7-5-11(14-13)6-8-12/h3-8,14H,13H2,1-2H3

InChI Key

HTFUNXUXXJXNPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1S(=O)(=O)C2=CC=C(C=C2)NN)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.